N-(3,4-Dimethylphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3,4-dimethylphenyl group and a 2-hydroxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 3,4-dimethylaniline with salicylic acid or its derivatives. One common method is the condensation reaction between 3,4-dimethylaniline and salicylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents and reaction conditions is optimized for yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reaction and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the amide group can produce an amine.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a model compound in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2-hydroxybenzamide
- N-(3,5-Dimethylphenyl)-2-hydroxybenzamide
- N-(3,4-Dimethylphenyl)-4-hydroxybenzamide
Uniqueness
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the hydroxyl group on the benzamide moiety. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRFHELZLAVFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.